2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Biphenyl Group: The biphenyl group is attached via a coupling reaction, such as Suzuki coupling, where a boronic acid derivative of biphenyl reacts with a halogenated triazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biochemistry: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: This compound shares the triazole and pyridine rings but lacks the biphenyl group.
Thiazole Derivatives: These compounds have a similar heterocyclic structure but contain sulfur and nitrogen in a different arrangement.
Uniqueness
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is unique due to the combination of its triazole, pyridine, and biphenyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N6OS |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H18N6OS/c22-27-20(16-9-6-12-23-13-16)25-26-21(27)29-14-19(28)24-18-11-5-4-10-17(18)15-7-2-1-3-8-15/h1-13H,14,22H2,(H,24,28) |
InChI Key |
CVRDQNKJSDNZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Origin of Product |
United States |
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